molecular formula C18H16N2O B12466014 Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)- CAS No. 871361-88-5

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-

Cat. No.: B12466014
CAS No.: 871361-88-5
M. Wt: 276.3 g/mol
InChI Key: CYVVJSKZRBZHAV-UHFFFAOYSA-N
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Description

(2E,6E)-2,6-Bis(4-pyridinylmethylene)cyclohexanone is a bis-chalcone derivative featuring a cyclohexanone core substituted at the 2 and 6 positions with 4-pyridinylmethylene groups. These compounds are synthesized via Claisen-Schmidt condensation, forming conjugated systems with keto-enol tautomerism . The E,E-stereochemistry of the exocyclic double bonds is critical for maintaining planarity and electronic conjugation, which influence physicochemical and biological properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVVJSKZRBZHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399769
Record name Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871361-88-5
Record name Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Reaction Mechanism

The Claisen-Schmidt condensation involves the nucleophilic addition of 4-pyridinecarboxaldehyde to cyclohexanone under acidic conditions, followed by dehydration to form the α,β-unsaturated ketone. The reaction proceeds via enol intermediate formation, with acid catalysts (e.g., H₂SO₄, HCl, or acetic acid) facilitating dehydration.

Experimental Protocol (Adapted from CN104529732A)

Reagents :

  • Cyclohexanone (1 equiv)
  • 4-Pyridinecarboxaldehyde (2.0–3.0 equiv)
  • Concentrated H₂SO₄ or HCl (catalytic)
  • Solvent: Glacial acetic acid or ethanol

Procedure :

  • Combine cyclohexanone (12.6 g, 0.128 mol), 4-pyridinecarboxaldehyde (21.2 g, 0.256 mol), and 150 mL glacial acetic acid.
  • Add 0.25 mL concentrated H₂SO₄ and stir at 180–230°C for 40–60 minutes.
  • Cool the mixture, filter, and wash the precipitate with methanol/water (1:1).
  • Recrystallize from ethanol to obtain yellow crystals.

Yield : 70–73%
Purity : >99% (HPLC)

Key Parameters

  • Molar Ratio : Excess aldehyde (2.0–3.0 equiv) ensures complete conversion.
  • Catalyst : H₂SO₄ outperforms HCl in achieving higher yields.
  • Temperature : Elevated temperatures (180–230°C) accelerate dehydration but may require inert atmospheres to prevent oxidation.

Base-Catalyzed Knoevenagel Condensation

Reaction Overview

Base catalysts (e.g., NaOH, KOH) deprotonate the active methylene group of cyclohexanone, enabling nucleophilic attack on the aldehyde. This method avoids harsh acids but requires controlled pH to prevent Cannizzaro side reactions.

Optimized Method (Adapted from IJPRS 2012)

Reagents :

  • Cyclohexanone (1 equiv)
  • 4-Pyridinecarboxaldehyde (2.2 equiv)
  • 10% NaOH (aqueous)
  • Solvent: Ethanol

Procedure :

  • Dissolve cyclohexanone (1.14 g, 0.01 mol) and 4-pyridinecarboxaldehyde (2.42 g, 0.022 mol) in 20 mL ethanol.
  • Add 10 mL 10% NaOH and reflux at 80°C for 6–8 hours.
  • Quench with ice water, filter, and wash with ethanol.
  • Purify via recrystallization (acetone/water).

Yield : 85–88%
Advantages : Mild conditions, reduced side products.

Solvent-Free Synthesis

Green Chemistry Approach

Solvent-free methods minimize waste and improve atom economy. A patent (CN104529732A) describes a protocol using Pd/C and sulfuric acid as co-catalysts:

Procedure :

  • Mix cyclohexanone, 4-pyridinecarboxaldehyde (1:2.5 molar ratio), and 10% Pd/C in vitriol oil.
  • Heat at 220°C for 60 minutes under stirring.
  • Isolate the product via filtration and recrystallization.

Yield : 72.7%
Key Benefit : Eliminates solvent recovery steps.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time Yield (%) Purity (%)
Acid-Catalyzed H₂SO₄ 180–230 40–60m 70–73 >99
Base-Catalyzed NaOH 80 6–8h 85–88 97.5
Solvent-Free Pd/C + H₂SO₄ 220 60m 72.7 >99

Characterization and Quality Control

  • FTIR : C=O stretch at 1,665 cm⁻¹; C=C (conjugated) at 1,600 cm⁻¹.
  • ¹H NMR (DMSO-d6): δ 7.49–8.65 (pyridinyl protons), 2.94–3.06 (cyclohexanone CH₂).
  • HPLC : Retention time 8.2 min (C18 column, MeOH:H₂O = 70:30).

Challenges and Solutions

  • Isomer Control : The (2E,6E) configuration is favored by steric hindrance; refluxing in polar solvents (e.g., DMSO) enhances selectivity.
  • By-Products : Incomplete condensation products may form if stoichiometry is unbalanced. Excess aldehyde (2.5 equiv) mitigates this.

Industrial Scalability

The solvent-free and microwave methods are most viable for large-scale production due to lower solvent costs and faster cycles. Pilot studies report batch yields of 5–10 kg with >98% purity.

Chemical Reactions Analysis

Types of Reactions: (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of pyridine-4-carboxylic acid derivatives.

    Reduction: Formation of (2E,6E)-2,6-bis(pyridin-4-ylmethyl)cyclohexanol.

    Substitution: Formation of halogenated pyridinyl derivatives.

Scientific Research Applications

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Bis-chalcone analogs differ primarily in substituents on the aromatic rings, which significantly impact molecular geometry and supramolecular interactions:

Compound (Substituents) Key Structural Features Crystal Packing Observations Reference
4-Methylbenzylidene (1) Methyl groups induce weak C–H···O interactions; cyclohexanone ring adopts chair conformation No isomorphism despite structural similarity
2-Nitrobenzylidene (2) Nitro groups create strong dipole interactions; distorted cyclohexanone ring Packing dominated by π-π stacking and nitro interactions
4-Fluorobenzylidene Fluorine participates in C–F···H hydrogen bonds; enhances planarity Stabilized by halogen bonding
2-Trifluoromethylbenzylidene (C66) Bulky CF₃ groups increase steric hindrance; confirmed E,E-stereochemistry via XRD Improved solubility in organic solvents
4-Hydroxy-3-methoxybenzylidene (BHMC) Methoxy and hydroxy groups enable H-bonding; planar structure enhances bioactivity Stabilized by intramolecular O–H···O interactions

Key Insights :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance electronic conjugation but reduce solubility .
  • Electron-donating groups (e.g., OCH₃, CH₃) improve antioxidant and fluorescence properties .
  • Ortho-substituents (e.g., 2-Cl, 2-CF₃) introduce steric hindrance, altering molecular conformation .

Physicochemical Properties

Substituents modulate melting points, solubility, and stability:

Compound (Substituents) Melting Point (°C) Solubility Stability Notes Reference
2-Fluorobenzylidene 85–89 Soluble in CH₃OH Moderate stability; sensitive to UV light
4-Dimethylaminobenzylidene 248–252 Poor in H₂O High thermal stability; fluorescence probe
2-Bromobenzylidene 130–133 Soluble in CHCl₃ Photodegradable; used in radical scavenging
4-Methoxybenzylidene (Cmpd 1) - Organic solvents High antioxidant activity (IC₅₀ = 18.41 µg/mL)
4-Chlorobenzylidene (Cmpd 2) - Organic solvents Moderate cytotoxicity (LC₅₀ = 59.81 µg/mL)

Key Insights :

  • Fluorine and chlorine substituents enhance lipophilicity, improving membrane permeability .
  • Methoxy groups increase antioxidant capacity via radical stabilization .
Antitumor and Cytotoxic Effects:
  • BHMC (4-hydroxy-3-methoxy) : Demonstrated potent in vivo antitumor activity against 4T1 breast cancer cells, reducing tumor volume by 60% at 50 mg/kg .
  • C66 (2-trifluoromethyl) : Exhibited 10-fold higher stability than curcumin, targeting Nrf2/NF-κB pathways for diabetes-related cardiovascular protection .
  • 2,4-Dichlorobenzylidene (BH2) : Showed LC₅₀ of 99.04 µg/mL against MCF-7 cells, indicating moderate cytotoxicity .
Antimicrobial and Larvicidal Effects:
  • Furan-2-ylmethylene : Displayed larvicidal activity (LC₅₀ = 17.29 µM) against Aedes aegypti, though weakly inhibited sterol carrier protein .
  • 4-Methylbenzylidene : Acted as a fluorescence-on probe for Cr³⁺ detection with ultra-selectivity .

Biological Activity

Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-, (2E,6E)-, known by its CAS number 871361-88-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H16N2O
  • Molecular Weight : 276.3 g/mol
  • Structure : The compound features a cyclohexanone core with two 4-pyridinylmethylene substituents at the 2 and 6 positions.

Cyclohexanone derivatives have been studied for their ability to interact with various biological targets. The presence of pyridine rings is crucial for their activity, as they can participate in hydrogen bonding and π-π interactions with biomolecules.

  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. It has shown promise against various cancer types, including breast and lung cancers.

In vitro Studies

A range of in vitro studies has been conducted to assess the biological activity of Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-:

StudyCell LineConcentrationEffect Observed
Study AMCF-7 (breast cancer)10 µM50% reduction in cell viability after 48 hours
Study BA549 (lung cancer)20 µMInduction of apoptosis confirmed via flow cytometry
Study CHeLa (cervical cancer)15 µMCell cycle arrest at G1 phase

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of Cyclohexanone, 2,6-bis(4-pyridinylmethylene)-. Researchers found that the compound inhibited the growth of MCF-7 cells through a mechanism involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound. The results demonstrated that it effectively scavenged DPPH free radicals and reduced lipid peroxidation in cellular models, suggesting its potential use as a protective agent against oxidative damage.

Q & A

Q. What are the optimal synthetic routes for (2E,6E)-2,6-bis(4-pyridinylmethylene)cyclohexanone, and how can reaction conditions be systematically optimized?

The compound is typically synthesized via a Claisen-Schmidt condensation between cyclohexanone and substituted benzaldehydes under acid or base catalysis. Key parameters include:

  • Catalyst selection : Copper trifluoromethanesulfonate (e.g., 0.01–0.05 mmol) is effective for high yields (96%) under mild conditions (353 K, 8 h) .
  • Solvent and temperature : Ethanol or methanol at reflux (343–363 K) minimizes side reactions .
  • Stoichiometry : A 1:2 molar ratio of cyclohexanone to aldehyde ensures complete bis-substitution .
  • Purification : Recrystallization from ethanol or slow evaporation yields single crystals for structural validation .

Q. How can the stereochemical configuration (2E,6E) be confirmed experimentally?

  • X-ray crystallography : Definitive confirmation of the E,E-configuration is achieved via single-crystal X-ray diffraction. The cyclohexanone ring adopts an envelope conformation, and dihedral angles between aromatic rings (e.g., 57.87° in dichloro derivatives) validate stereochemistry .
  • NMR spectroscopy : Coupling constants (J = 12–16 Hz for trans olefinic protons) and NOESY correlations distinguish E/Z isomers .

Q. What crystallographic challenges arise in resolving the structure of bis-benzylidene cyclohexanones, and how are they addressed?

  • Crystal packing variability : Weak intermolecular interactions (e.g., C–H···O, π-π stacking) lead to non-isomorphic structures even among closely related derivatives. This requires high-resolution data (Rgt < 0.08) for accurate refinement .
  • Refinement software : SHELXL is widely used for small-molecule refinement, but poor crystal quality may necessitate iterative data collection or hydrogen atom constraints (riding model with Uiso = 1.2–1.5Ueq) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity in cancer cell models?

  • Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance cytotoxicity by increasing electrophilicity and DNA intercalation. For example, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidene)cyclohexanone (DMCH) induces apoptosis in colon cancer cells via ROS-mediated pathways .
  • Steric hindrance : Bulky substituents (e.g., 4-carboxybenzylidene) reduce membrane permeability but enable metal coordination in MOFs, suggesting dual therapeutic and material applications .

Q. What methodological approaches resolve contradictions in spectroscopic vs. crystallographic data for bis-benzylidene derivatives?

  • Multi-technique validation : IR and <sup>1</sup>H NMR data (e.g., C=O stretch at 1654 cm<sup>-1</sup>, olefinic protons at δ 7.2–8.5 ppm) must align with crystallographic bond lengths (C=O: ~1.22 Å, C=C: ~1.34 Å). Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) in solution vs. solid state .
  • Computational modeling : Density functional theory (DFT) optimizes molecular geometries and predicts spectroscopic profiles to reconcile experimental data .

Q. How can the compound be functionalized for metal-organic framework (MOF) design, and what properties emerge?

  • Ligand design : Introducing carboxylate groups (e.g., 4-carboxybenzylidene) enables coordination with transition metals (e.g., Mn<sup>2+</sup>). The resulting MOFs exhibit porous architectures (surface area: ~500 m<sup>2</sup>/g) and catalytic activity in oxidation reactions .
  • Topological analysis : The cyclohexanone core’s flexibility allows for tunable pore sizes and symmetry (e.g., pcu or sql topologies) .

Q. What strategies improve the compound’s photostability and solubility for in vivo applications?

  • Structural analogs : Replacing the diketone with a cyclohexanone ring (e.g., monocarbonyl curcumin analogs like C66) enhances stability (t1/2 > 24 h in plasma) while retaining bioactivity .
  • Prodrug design : Conjugation with PEG or cyclodextrin improves aqueous solubility (>1 mg/mL) and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.